molecular formula C15H10BrN3O2 B2825879 3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid CAS No. 1152547-37-9

3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid

Cat. No.: B2825879
CAS No.: 1152547-37-9
M. Wt: 344.168
InChI Key: YPWSRMBWCAGBFU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H10BrN3O2 and its molecular weight is 344.168. The purity is usually 95%.
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Scientific Research Applications

Functionalization Reactions

Research on pyrazole derivatives, such as the functionalization reactions of related compounds, has shown promising results. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with 2,3-diaminopyridine demonstrates the compound's versatility in synthesis processes. This study provides insight into the structural determinants and theoretical reaction mechanisms, broadening the potential applications of pyrazole derivatives in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Coordination Polymers and Metal Complexes

The creation of coordination polymers and metal complexes using pyrazole-carboxylate ligands, such as 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, highlights the structural diversity and potential utility of these compounds. Such complexes have been studied for their crystal structures and novel topology, showcasing their application in material science and coordination chemistry (Zhao, Chu, Gao, Huang, & Qu, 2014).

Antimicrobial Activity

Pyrazole derivatives have been explored for their antimicrobial activities. For example, Schiff bases of chitosan, synthesized from heteroaryl pyrazole derivatives, demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Optoelectronic Applications

The synthesis of bipolar host materials incorporating pyrazole units for use in phosphorescent organic light-emitting diodes (PhOLEDs) signifies the compound's role in advancing optoelectronic applications. By modifying the linking mode between n-type pyrazole and p-type units, researchers can tune optoelectronic parameters, demonstrating the compound's adaptability in electronic device fabrication (Li, Li, Liu, & Jin, 2016).

Synthesis of Important Intermediates

Research has also focused on synthesizing important intermediates for further chemical developments. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an intermediate in creating new insecticides highlights the compound's significance in agricultural chemistry (Niu Wen-bo, 2011).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.

Mode of Action

In suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by the transmetalation of a nucleophilic organic group from boron to palladium . This could potentially be a mode of action for this compound if it is involved in similar reactions.

Biochemical Pathways

Suzuki–miyaura coupling reactions, which this compound might be involved in, are widely used in organic synthesis for the formation of carbon-carbon bonds . This suggests that the compound could potentially affect biochemical pathways involving the formation or modification of carbon-carbon bonds.

Result of Action

If the compound is involved in suzuki–miyaura coupling reactions, it could potentially contribute to the formation of carbon-carbon bonds in organic molecules . This could have various effects at the molecular and cellular level, depending on the specific molecules and cells involved.

Action Environment

Factors such as temperature, ph, and the presence of other chemicals could potentially affect the compound’s action if it is involved in suzuki–miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

It is known that bromophenyl compounds can participate in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic synthesis . This suggests that 3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid may interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Cellular Effects

Related compounds have been shown to influence cell function . For instance, a pyrazoline derivative was found to affect the oxidative stress response in rainbow trout alevins .

Molecular Mechanism

Bromophenyl compounds are known to undergo free radical reactions , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Related compounds have been shown to undergo protodeboronation, a reaction that involves the removal of a boron group . This suggests that the compound may exhibit changes in its effects over time due to chemical transformations.

Metabolic Pathways

Bromophenyl compounds are known to participate in Suzuki-Miyaura cross-coupling reactions , suggesting that this compound may be involved in similar metabolic pathways.

Properties

IUPAC Name

3-(3-bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-11-5-3-4-10(8-11)14-12(15(20)21)9-19(18-14)13-6-1-2-7-17-13/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWSRMBWCAGBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152547-37-9
Record name 3-(3-bromophenyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
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